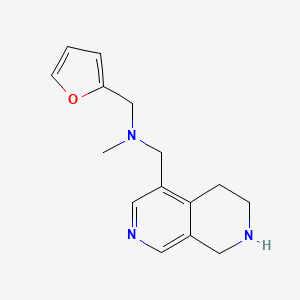![molecular formula C20H23N3O B8109542 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B8109542.png)
1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, combining an indoline and piperidine ring system with a pyridine moiety. Such structures are often explored for their potential pharmacological properties and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Spirocyclic Core: This can be achieved through a cycloisomerization reaction.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the spirocyclic intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced products with hydroxyl groups replacing the carbonyl.
- Substituted pyridine derivatives with various functional groups attached.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may be explored for catalytic properties in organic reactions.
Biology and Medicine:
Pharmacological Research: Due to its spirocyclic structure, it may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Receptor Studies: It can be used to study interactions with various biological receptors, potentially leading to the development of new therapeutic agents.
Industry:
Material Science: The compound’s structural properties might be useful in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The exact mechanism of action for 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific application. Generally, its effects could involve:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in neurotransmission or cellular metabolism.
Comparaison Avec Des Composés Similaires
Spiro[indoline-3,4’-piperidine] Derivatives: These compounds share the spirocyclic core and are often studied for their pharmacological properties.
Pyridine-Containing Ethanones: Compounds with similar pyridine and ethanone structures, which are also explored for various biological activities.
Uniqueness: 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is unique due to its specific combination of a spirocyclic indoline-piperidine core with a pyridine moiety, which may confer distinct chemical and biological properties not seen in other similar compounds.
Propriétés
IUPAC Name |
1-(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-4-5-18-17(11-15)20(6-9-21-10-7-20)14-23(18)19(24)12-16-3-2-8-22-13-16/h2-5,8,11,13,21H,6-7,9-10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLNMFYYOQTYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea](/img/structure/B8109463.png)
![2-(3-Azabicyclo[3.3.1]nonan-9-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B8109469.png)
![2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8109476.png)
![4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109481.png)
![1,2-Dihydrospiro[benzo[c]azepine-4,4'-piperidin]-3(5H)-one](/img/structure/B8109483.png)
![13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one](/img/structure/B8109494.png)
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide](/img/structure/B8109504.png)
![2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One](/img/structure/B8109524.png)
![3-((3Ar,8R,8Ar)-1,2,3,3A,8,8A-Hexahydroindeno[2,1-C]Pyrrol-8-Yl)-1,1-Dimethylurea](/img/structure/B8109528.png)
![N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B8109535.png)
![cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8109549.png)

![1-((1H-Pyrrol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine](/img/structure/B8109559.png)
![Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8109566.png)
